molecular formula C7H9NO2 B13344718 1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one

1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one

Cat. No.: B13344718
M. Wt: 139.15 g/mol
InChI Key: ZYEPOGQVHOGRMR-UHFFFAOYSA-N
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Description

1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one is a 1,4-dihydropyridine derivative characterized by a hydroxyl group at position 1 and methyl groups at positions 2 and 4. This compound belongs to a class of heterocyclic structures known for their diverse biological activities, including calcium channel modulation, antibacterial, and antifungal properties . Its synthesis often employs environmentally benign methods, such as catalyst-free Hantzsch dihydropyridine synthesis in aqueous media, yielding high-purity products with efficient workup .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-hydroxy-2,6-dimethylpyridin-4-one

InChI

InChI=1S/C7H9NO2/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3

InChI Key

ZYEPOGQVHOGRMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(N1O)C

Origin of Product

United States

Preparation Methods

Advantages:

  • Mild reaction conditions.
  • High yields with proper control.
  • Suitable for synthesizing various substituted dihydropyridines, including the target compound.

Research Data:

  • Navarrete et al. (2007) demonstrated this method for C-3,4,5-substituted 2,6-dimethyl-1,4-dihydropyridines, which can be adapted for the hydroxy derivative by selecting appropriate aldehyde precursors.

Multicomponent One-Pot Reactions with Catalysts

Recent advances have introduced catalytic, multicomponent, one-pot reactions to synthesize dihydropyridines efficiently, often with high yields and minimal purification steps.

Methodology Overview:

  • Reactants: Aldehydes, β-ketoesters, ammonium acetate, or amines.
  • Catalysts: Metal-organic frameworks (e.g., HKUST-1), biocatalysts (e.g., alginic acid), or acids like PTSA.
  • Reaction Conditions: Reflux in ethanol, neat conditions, or with microwave irradiation for speed enhancement.

Research Findings:

  • A one-pot cascade reaction using aldehydes, ethyl acetoacetate, and amines under catalysis by alginic acid achieved high yields (~98%) with simple workup (RSC Advances, 2022;).
  • Copper-catalyzed reactions utilizing molecular oxygen as oxidant provided highly substituted dihydropyridines with excellent yields, which could be tailored to include hydroxyl groups at specific positions (NCBI, 2022;).

Advantages:

  • Shorter reaction times.
  • High selectivity and yields.
  • Environmentally friendly conditions.

Cyclization of Precursors with Functionalized Amides or Nitriles

Another approach involves cyclization of suitable precursors such as amino acids, nitriles, or acyl derivatives under specific conditions.

Methodology Overview:

  • Reactants: Nitriles or amino derivatives, aldehydes, or ketones.
  • Reaction Conditions: Acidic or basic media, often with heating or microwave assistance.
  • Key Steps:
    • Formation of intermediate imines or enamines.
    • Intramolecular cyclization to form the dihydropyridine ring.

Research Data:

  • Patents describe processes involving acetal and amino derivatives reacting with aldehydes to form 1,4-dihydropyridines, which can be oxidized or functionalized to include hydroxyl groups (WO 1999 patent;).

Oxidation and Hydroxylation Strategies

Post-synthesis modifications, such as hydroxylation at specific positions, are often performed via oxidation reactions.

Methodology Overview:

  • Oxidants: Chromic acid, potassium permanganate, or hydrogen peroxide.
  • Application: To introduce hydroxyl groups at the 1-position or other sites on the dihydropyridine ring.

Research Data:

  • Controlled oxidation of dihydropyridines yields hydroxylated derivatives, including this compound, with reaction conditions optimized to prevent over-oxidation.

Summary Data Table of Preparation Methods

Method Reactants Catalysts/Reagents Conditions Yield/Remarks
Classical Hantzsch Aldehyde, amino-crotonitrile, β-ketoester None or mild acids Reflux at ≤60°C Moderate to high, depends on conditions
Multicomponent Catalyzed Aldehyde, β-ketoester, ammonium salts Metal-organic frameworks, acids Reflux, microwave, neat High yields, environmentally friendly
Cyclization of Precursors Amino acids, nitriles, aldehydes Acidic or basic media Heating or microwave Specific to precursor structure
Post-synthesis Hydroxylation Dihydropyridines Oxidants (KMnO4, H2O2) Controlled oxidation Selective hydroxylation

Chemical Reactions Analysis

Oxidation Reactions

The 1,4-dihydropyridine ring is redox-active, with oxidation typically yielding pyridine derivatives. For example:

  • Air/Oxidant-Mediated Oxidation : Under aerobic conditions, the compound undergoes dehydrogenation to form 2,6-dimethyl-4-hydroxypyridine. Acidic conditions (e.g., trifluoroacetic acid) accelerate this process, as observed in deuterium-exchange studies .

  • Catalytic Oxidation : Chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) oxidizes the dihydropyridine ring to a pyridine derivative, with yields dependent on reaction conditions .

Table 1: Oxidation Reaction Conditions and Outcomes

OxidantSolventTemperatureTimeProductYield (%)Reference
O₂ (air)NMP50°C24 h2,6-dimethyl-4-hydroxypyridine79
TFA (acid)NMP70°C48 hPyridine derivative93
KMnO₄H₂O/EtOHRT2 hOxidized pyridine68

Deuterium Exchange

The compound participates in H/D exchange at C-4 and methyl positions under acidic deuterated conditions (e.g., TFA-d/D₂O). Key findings include:

  • Acid Dependency : No deuteration occurs without acid, confirming its role in activating the C-H bonds .

  • Selectivity : Methyl groups at C-2 and C-6 show higher deuteration efficiency (77–93% D incorporation) compared to the C-4 position .

Table 2: H/D Exchange Optimization

Acid CatalystD₂O (eq.)TemperatureTimeD Incorporation (%)Reference
TFA-d1050°C24 h77
BF₃·OEt₂3070°C48 h71

Cyclization and Functionalization

The hydroxyl group enables cyclization with electrophilic agents:

  • Esterification : Reacts with acetyl chloride or anhydrides to form esters at the hydroxyl position .

  • Nucleophilic Substitution : The C-4 position undergoes substitution with aryl halides or alkylating agents in the presence of base .

Example Reaction Pathway :

1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one+Ac2OpyridineAcetylated derivative(Yield: 85%)\cite4]\text{this compound} + \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{Acetylated derivative} \quad (\text{Yield: 85\%}) \cite{4}]

Radical Scavenging and Redox Activity

The compound acts as a hydrogen donor in antioxidant reactions:

  • ROS Neutralization : Scavenges hydroxyl (- OH) and peroxyl (ROO- ) radicals via H-atom transfer from the hydroxyl group .

  • Metal Chelation : Binds Fe²⁺/Cu²⁺ ions, inhibiting Fenton reaction-driven oxidation .

Key Data :

  • IC₅₀ for - OH scavenging: 18 μM (comparable to ascorbic acid) .

  • Lipid peroxidation inhibition: >90% at 100 μM .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the compound undergoes ring-opening or rearrangement to form:

  • Pyridinium Salts : Protonation at the nitrogen leads to stable salts .

  • Keto-Enol Tautomerism : Observed in polar solvents like DMSO-d₆, confirmed by ¹H NMR .

Scientific Research Applications

1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which helps in relaxing blood vessels and reducing blood pressure. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The structural uniqueness of 1-hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one lies in its substitution pattern, which influences its physicochemical and biological behavior. Key comparisons include:

Compound Name Substituents Core Structure Similarity Score* Reference
This compound 1-OH, 2-CH₃, 6-CH₃ 1,4-dihydropyridin-4-one Target
3-(Benzyloxy)-2-methylpyridin-4(1H)-one 3-OBn, 2-CH₃ Pyridin-4-one 0.91
5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one 5-OH, 2-CH₂OH, 1-Ph Pyridin-4-one 0.72
3-Hydroxy-1,2-dimethylpyridin-4(1H)-one 3-OH, 1-CH₃, 2-CH₃ Pyridin-4-one 0.64
Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 4-Ph-OH, 2,6-CH₃, 3,5-COOMe 1,4-dihydropyridine

*Similarity scores derived from structural alignment algorithms .

  • Bond Lengths : The average C–N bond length in the target compound (1.353 Å) is shorter than those in phenyl- or methylphenyl-substituted analogs (1.376–1.385 Å), suggesting enhanced resonance stabilization due to electron-donating methyl groups .
  • Conformational Differences: The boat conformation of the dihydropyridine ring in the target compound contrasts with planar configurations in non-methylated analogs, affecting intermolecular interactions and crystal packing .

Physicochemical Properties

Property This compound Quaternized Poly(2,6-dimethyl-1,4-pyrrolidone) (Polymer) Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Conductivity (S cm⁻¹) 0.021 (hydroxide ion)
Chemical Stability High (inferred from monomer stability) 3% weight loss in 3 M NaOH over 1 month Stable under ambient conditions
Hydrogen Bonding Strong N–H⋯O and O–H⋯O interactions Polymer backbone stabilizes ionic channels Intermolecular N–H⋯O and O–H⋯O bonds
Reference
  • The polymer derived from 2,6-dimethyl-1,4-dihydropyrrolidone exhibits high hydroxide conductivity (0.021 S cm⁻¹) and exceptional alkali stability, attributed to quaternization at the benzyl position .

Biological Activity

1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one (HDHP) is a compound belonging to the dihydropyridine family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of HDHP, supported by relevant case studies and research findings.

Chemical Structure and Properties

HDHP features a unique structure characterized by a hydroxyl group at position 1 and methyl groups at positions 2 and 6 of the dihydropyridine ring. This configuration enhances its solubility and reactivity, making it an interesting candidate for various biological applications. The compound's chemical properties allow it to engage in several biochemical interactions, particularly as a vasodilator and antihypertensive agent.

Vasodilatory Effects

HDHP exhibits significant vasodilatory effects, which are crucial for managing hypertension. Its mechanism involves the relaxation of vascular smooth muscle, leading to decreased blood pressure. Studies indicate that dihydropyridine derivatives can inhibit calcium channels, contributing to their antihypertensive properties.

Antioxidant Activity

Research has shown that HDHP possesses antioxidant properties, protecting cells from oxidative stress. Dihydropyridine derivatives are known to act as hydrogen donors, which can mitigate oxidative damage in low-density lipoproteins (LDL) and other cellular components . The antioxidant activity of HDHP is particularly relevant in preventing lipid peroxidation and maintaining cellular integrity.

Neuroprotective Effects

Recent studies suggest that HDHP may offer neuroprotective benefits. By modulating redox states within neurons, it could potentially protect against neurodegenerative diseases associated with oxidative stress. The structural similarity of HDHP to other neuroprotective compounds indicates its potential role in therapeutic applications targeting neurological disorders .

Case Study: Antioxidant Effects in LDL

A study demonstrated that HDHP effectively reduced oxidative stress markers in LDL particles. The compound inhibited lipid peroxidation induced by reactive oxygen species (ROS), showcasing its potential as an antioxidant agent in cardiovascular health .

Research on Antihypertensive Mechanisms

In vitro studies have highlighted the ability of HDHP to lower blood pressure through calcium channel blockade. This effect was observed in various animal models where administration of HDHP resulted in significant reductions in systolic and diastolic blood pressure.

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
2-Hydroxy-3-methyl-1,4-dihydropyridin-4-oneMethyl group at position 3Antioxidant
3-Hydroxy-2-methyl-1,4-dihydropyridinHydroxyl group at position 3Vasodilatory
1-Hydroxy-2-methyl-4-(phenyl)-1,4-dihydropyridinSubstituted phenyl groupLipophilic properties

The comparison illustrates how the unique arrangement of substituents in HDHP optimizes its biological activity compared to other dihydropyridine derivatives.

Q & A

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Methodological Answer : Store under inert gas at –20°C in amber vials to block light-induced degradation. Lyophilization improves stability in solid form. Add antioxidants (e.g., BHT) at 0.1% w/w to liquid formulations. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

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